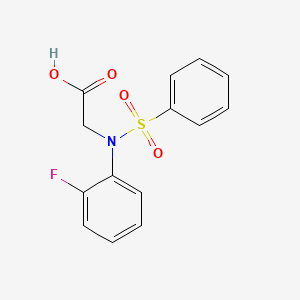

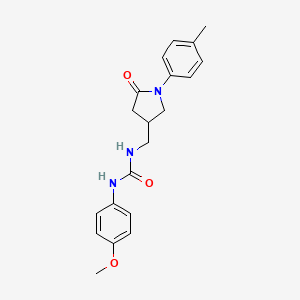

![molecular formula C16H27N3O4S B2871104 tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate CAS No. 1443979-50-7](/img/structure/B2871104.png)

tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H27N3O4S and its molecular weight is 357.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemoselective Transformation and Synthetic Utility

The compound is linked to the broader family of tert-butoxycarbonyl (Boc) protected intermediates, widely used in organic synthesis for the protection and deprotection of amino groups. Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its utility in synthesizing N-ester type compounds with high yield. This transformation underscores the compound's relevance in the selective modification of amino groups, a pivotal step in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).

Intermediate in Biologically Active Compounds

Tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For example, Zhao et al. (2017) discussed the synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication used in cancer treatment. Their work highlights the compound's role in the pharmaceutical industry, particularly in developing treatments for serious health conditions (Zhao, Guo, Lan, & Xu, 2017).

Catalysis and Selective Reactions

The utility of tert-butyl carbamates extends to catalysis and selective reactions. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides under solvent-free conditions. This method allows for the chemoselective conversion of various amines to N-tert-butylcarbamates, highlighting the compound's versatility in synthetic organic chemistry (Chankeshwara & Chakraborti, 2006).

Structural and Crystallographic Studies

Moreover, the compound and its derivatives have been subject to structural and crystallographic studies to understand their molecular configurations and interactions. Kant, Singh, and Agarwal (2015) prepared a related compound and subjected it to single crystal X-ray diffraction studies, providing insights into its crystal packing and molecular conformation. Such studies are essential for designing new materials and understanding their properties (Kant, Singh, & Agarwal, 2015).

Mecanismo De Acción

Target of Action

It is known that this compound is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .

Mode of Action

Given its role in the synthesis of ceftolozane, it can be inferred that it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis .

Biochemical Pathways

As an intermediate in the synthesis of ceftolozane, it likely plays a role in the pathways related to bacterial cell wall synthesis and its inhibition .

Pharmacokinetics

As an intermediate in the synthesis of ceftolozane, it is likely that it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug product .

Result of Action

As an intermediate in the synthesis of ceftolozane, it contributes to the antibiotic’s efficacy against both gram-positive and gram-negative bacteria, including pseudomonas aeruginosa and multidrug-resistant pseudomonas aeruginosa .

Propiedades

IUPAC Name |

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S/c1-10-18-12(9-24-10)11(19-14(21)23-16(5,6)7)8-17-13(20)22-15(2,3)4/h9,11H,8H2,1-7H3,(H,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVKRUCASZMYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)

![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)

![3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2871025.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871028.png)

![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)